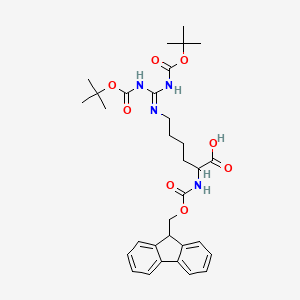

Fmoc-D-homoArg(Boc)2-OH

Description

Contextualization of Protected Amino Acid Derivatives in Synthetic Peptide Science

The synthesis of peptides with a defined sequence requires the temporary masking of reactive functional groups to prevent unwanted side reactions during the formation of peptide bonds. biosynth.com This is achieved through the use of protecting groups, which can be selectively removed under specific conditions. fiveable.me

The successful synthesis of complex peptides often relies on an orthogonal protection strategy, where different classes of protecting groups can be removed in any order without affecting the others. fiveable.meub.edu The Fmoc/Boc combination is a prime example of such a strategy. biosynth.com

The Fmoc (9-fluorenylmethyloxycarbonyl) group is used for the temporary protection of the α-amino group of an amino acid. peptide.comiris-biotech.de It is stable under acidic conditions but is readily removed by a base, typically a solution of piperidine (B6355638) in a polar organic solvent like dimethylformamide (DMF). peptide.comiris-biotech.de

The Boc (tert-butoxycarbonyl) group, on the other hand, is an acid-labile protecting group. peptide.com In the context of Fmoc-D-homoArg(Boc)2-OH, it serves to protect the reactive guanidino functionality of the homoarginine side chain. This group is stable to the basic conditions used to remove the Fmoc group but is cleaved by strong acids, such as trifluoroacetic acid (TFA), typically during the final step of peptide synthesis when the peptide is cleaved from the solid support. iris-biotech.denih.gov

This orthogonality between the base-labile Fmoc group and the acid-labile Boc groups is fundamental to the utility of this compound in SPPS. biosynth.com It allows for the selective deprotection of the α-amino group for chain elongation while the side chain remains protected, preventing undesirable reactions. fiveable.mepeptide.com

The guanidino group of arginine and its analogs is highly basic and nucleophilic, necessitating robust protection during peptide synthesis. nih.gov Historically, various protecting groups have been employed.

Early strategies in Boc-based synthesis utilized nitro (NO2) and tosyl (Tos) groups. nih.govpeptide.com However, these required harsh cleavage conditions, such as treatment with liquid hydrogen fluoride (B91410) (HF). peptide.com

The advent of Fmoc-based SPPS spurred the development of more acid-labile protecting groups for the arginine side chain. These include:

Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) : While an improvement, Mtr often requires prolonged exposure to TFA for complete removal, which can lead to side reactions, particularly with tryptophan-containing peptides. peptide.comthermofisher.compeptide.com

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) : Pmc is more acid-labile than Mtr, allowing for faster deprotection. peptide.comthermofisher.com

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) : The Pbf group is even more labile than Pmc and is now one of the most commonly used protecting groups for arginine in Fmoc-SPPS due to its efficient removal under standard TFA cleavage conditions. peptide.comthermofisher.comchempep.com

The use of two Boc groups to protect the guanidino function, as seen in this compound, represents another effective strategy. These Boc groups are reliably cleaved with TFA, offering a clean deprotection profile. nih.gov

Significance of D-Amino Acids in Advanced Peptide and Peptidomimetic Design

While the vast majority of naturally occurring proteins are composed of L-amino acids, the incorporation of their mirror images, D-amino acids, into synthetic peptides has become a powerful tool in medicinal chemistry and drug design. lifetein.com.cnlifetein.com

One of the most significant advantages of incorporating D-amino acids is the enhanced stability of the resulting peptides. lifetein.com Peptides containing D-amino acids are significantly more resistant to degradation by proteases, the enzymes that break down proteins and peptides in the body. lifetein.com.cnacs.org This is because proteases are chiral and are highly specific for L-amino acid substrates. The presence of a D-amino acid residue disrupts the normal recognition and cleavage by these enzymes, leading to a longer biological half-life. biopharmaspec.comnih.govfrontiersin.org This increased proteolytic resistance is a crucial attribute for the development of peptide-based therapeutics. nih.gov

The incorporation of D-amino acids can also have a profound impact on the biological activity of a peptide. lifetein.comjst.go.jp By altering the peptide's three-dimensional structure, D-amino acids can modulate its binding affinity and selectivity for its biological target, such as a receptor or enzyme. jpt.comacs.org In some cases, this can lead to enhanced potency or a change in the mode of action. mdpi.com For example, D-amino acids have been used to create more potent and stable analogs of opioid peptides and antimicrobial peptides. biopharmaspec.comtandfonline.com The specific placement of a D-amino acid can influence the peptide's conformation, potentially locking it into a more bioactive shape. acs.org This makes D-amino acid incorporation a valuable strategy for fine-tuning the pharmacological properties of peptide drug candidates. mdpi.commdpi.com

The Unique Contribution of Homoarginine in Peptide Structural and Functional Modulation

Homoarginine is a non-proteinogenic amino acid that is a higher homolog of arginine, meaning it has an additional methylene (B1212753) group in its side chain. wikipedia.org This seemingly subtle structural difference can lead to significant changes in the properties of a peptide.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-N,N'-bis(t-butyloxycarbonyl)-D-homoarginine iris-biotech.de |

| Molecular Formula | C₃₂H₄₂N₄O₈ iris-biotech.de |

| Molecular Weight | 610.69 g/mol iris-biotech.de |

| CAS Number | 1301706-40-0 iris-biotech.de |

| Appearance | White crystalline powder wikipedia.org |

| Storage Temperature | -20°C iris-biotech.de |

Table 2: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | Pbf |

| (2,2,5,7,8-pentamethylchroman-6-sulfonyl) | Pmc |

| (4-methoxy-2,3,6-trimethylbenzenesulfonyl) | Mtr |

| (9-fluorenylmethyloxycarbonyl) | Fmoc |

| tert-butoxycarbonyl | Boc |

| Trifluoroacetic acid | TFA |

| Dimethylformamide | DMF |

| This compound | |

| Hydrogen fluoride | HF |

| Nitro | NO2 |

Chemical and Biological Implications of Side-Chain Elongation

The elongation of the arginine side chain by a single methylene group to form homoarginine introduces significant alterations to the physicochemical properties of peptides that incorporate this non-canonical amino acid. researchgate.net These changes have both chemical and biological consequences that are leveraged by peptide chemists to design peptides with enhanced characteristics.

From a chemical perspective, increasing the length of the aliphatic portion of the side chain can increase the hydrophobicity of the peptide, which can influence its solubility and its interactions with biological membranes. iris-biotech.de Furthermore, the altered geometry and increased flexibility of the longer side chain can impact the conformational stability of the peptide, potentially favoring specific secondary structures. nih.gov

Biologically, one of the most significant implications of incorporating homoarginine is the enhanced proteolytic stability of the resulting peptide. medchemexpress.com Peptides containing homoarginine are often more resistant to degradation by enzymes like trypsin, which typically cleaves peptide bonds C-terminal to arginine and lysine (B10760008) residues. medchemexpress.com This increased stability is a highly desirable trait for therapeutic peptides, as it can lead to a longer half-life in the body. The modification can also modulate the binding affinity and selectivity of a peptide for its target, as the altered side chain length can lead to different interactions with the binding pocket of a receptor or enzyme. iris-biotech.deresearchgate.net

Role of Homoarginine in Enzyme-Substrate Interactions and Recognition (e.g., NO-synthase)

The structural similarity of homoarginine to arginine allows it to interact with enzymes that recognize arginine as a substrate, most notably nitric oxide synthase (NOS). nih.govaloki.hu NOS is a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation and immune regulation. aloki.hu

Homoarginine can act as a substrate for all three major isoforms of NOS (eNOS, iNOS, and nNOS), leading to the production of NO and homocitrulline. nih.govnih.gov However, it is considered a weak or "poor" substrate compared to arginine, with a higher Michaelis constant (Km), indicating lower binding affinity for the enzyme. nih.govresearchgate.net Consequently, the rate of NO production from homoarginine is significantly lower than from arginine. researchgate.net

The interaction of homoarginine with the active site of NOS is a subject of detailed study. The guanidino group of both arginine and homoarginine is crucial for binding, forming hydrogen bonds with residues such as glutamate (B1630785) within the active site. nih.gov However, the increased length of the homoarginine side chain affects its positioning within the active site, which is believed to contribute to its lower efficiency as a substrate. nih.gov

Interestingly, homoarginine can also act as an inhibitor of arginase, an enzyme that competes with NOS for their common substrate, arginine. aloki.huahajournals.org By inhibiting arginase, homoarginine can indirectly increase the intracellular concentration of arginine, potentially making more substrate available for NO synthesis by NOS. nih.gov This dual role as a weak NOS substrate and an arginase inhibitor makes homoarginine a fascinating molecule in the study of NO biology and cardiovascular physiology. aloki.huahajournals.org

Overview of Research Trajectories Involving this compound

The unique properties conferred by the D-homoarginine residue make this compound a valuable tool in several key areas of peptide research. Its application in SPPS enables the synthesis of novel peptide analogues for a variety of scientific investigations.

One major research trajectory is the development of therapeutic peptides with improved pharmacological profiles. The enhanced proteolytic stability and potential for altered receptor affinity make D-homoarginine-containing peptides attractive candidates for drug development. medchemexpress.comevitachem.com For instance, research has focused on creating analogues of bioactive peptides where a canonical arginine is replaced by D-homoarginine to prolong their activity in vivo.

Another significant area of research is in the design of enzyme inhibitors. The ability of homoarginine to interact with arginine-binding enzymes can be exploited to create potent and selective inhibitors. A notable example is the use of homoarginine-containing peptides to inhibit the interaction between vascular endothelial growth factor (VEGF) and its receptor, neuropilin-1 (NRP-1), which is a target for anti-angiogenic therapies. nih.gov

Furthermore, this compound is utilized in fundamental biochemical and biophysical studies. Peptides incorporating D-homoarginine serve as probes to investigate the structural and functional roles of arginine residues in protein-protein interactions and enzyme catalysis. By comparing the activity of a native peptide with its D-homoarginine-substituted counterpart, researchers can gain insights into the specific requirements of the arginine side chain for a given biological function. The synthesis of peptide libraries with D-homoarginine at various positions is also a common strategy in structure-activity relationship studies to systematically explore the impact of this modification. pubcompare.ai

Structure

2D Structure

Properties

Molecular Formula |

C32H42N4O8 |

|---|---|

Molecular Weight |

610.7 g/mol |

IUPAC Name |

6-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |

InChI |

InChI=1S/C32H42N4O8/c1-31(2,3)43-29(40)35-27(36-30(41)44-32(4,5)6)33-18-12-11-17-25(26(37)38)34-28(39)42-19-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24/h7-10,13-16,24-25H,11-12,17-19H2,1-6H3,(H,34,39)(H,37,38)(H2,33,35,36,40,41) |

InChI Key |

MIEGDMIQQQRLOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Incorporation of Fmoc D Homoarg Boc 2 Oh

Synthetic Pathways for the Preparation of Fmoc-D-homoArg(Boc)2-OH

The synthesis of this compound is a multi-step process that requires careful control over stereochemistry and protecting group strategy to yield a product of high purity suitable for peptide synthesis.

The primary precursor for the synthesis of D-homoarginine derivatives is D-lysine. The stereochemical integrity of the final product is established at the outset by starting with the D-enantiomer of lysine (B10760008). The synthesis of D-homoarginine from D-lysine is achieved through the guanidinylation of the ε-amino group of the D-lysine side chain. This transformation converts the primary amine into a guanidinium (B1211019) group, extending the side chain by one nitrogen atom and creating the characteristic homoarginine structure.

One common method for this transformation involves the use of a guanidinylating reagent such as N,N′-bis-Boc-1-guanyl pyrazole (B372694) in the presence of a suitable base like diisopropylamine. thermofisher.com The reaction is typically carried out in a polar solvent such as methanol (B129727) at room temperature. The use of D-N-α-Boc-lysine as the starting material ensures that the α-amino group is protected during the guanidinylation of the side chain. thermofisher.com Following the successful guanidinylation, the Nα-Boc group can be removed to allow for the subsequent introduction of the Fmoc group.

The choice of protecting groups is critical for the successful application of this compound in SPPS. The Nα-amino group is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This allows for its selective removal during each cycle of peptide synthesis using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF), without affecting the acid-labile side-chain protecting groups or the peptide-resin linkage. peptide.com

The side-chain guanidinium group of homoarginine is protected with two tert-butyloxycarbonyl (Boc) groups. The bulky nature of the two Boc groups serves a dual purpose: it effectively shields the nucleophilic guanidinium group from participating in unwanted side reactions during peptide synthesis, and it modulates the basicity of the guanidinium moiety. The Boc groups are stable to the basic conditions used for Fmoc deprotection but are readily cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support. advancedchemtech.com This orthogonality of the Fmoc and Boc protecting groups is fundamental to the success of Fmoc-based SPPS. peptide.com

The synthesis of the fully protected amino acid can be achieved by reacting the Nα-Fmoc-D-homoarginine precursor with an excess of di-tert-butyl dicarbonate (B1257347) (Boc2O) under basic conditions.

The purification of this compound is crucial to ensure high-quality peptides in subsequent SPPS. The primary method for purification is reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates the target molecule from unreacted starting materials, by-products, and diastereomers based on differences in hydrophobicity.

A typical purification protocol involves dissolving the crude product in a suitable solvent mixture, such as acetonitrile (B52724) and water with a small amount of TFA, and injecting it onto a C18 column. A gradient elution is then performed, starting with a high concentration of a polar solvent (e.g., water with 0.1% TFA) and gradually increasing the concentration of a less polar organic solvent (e.g., acetonitrile with 0.1% TFA). The fractions containing the pure product are collected, combined, and lyophilized to obtain the final product as a white, fluffy powder. The purity of the final product is typically assessed by analytical RP-HPLC and its identity confirmed by mass spectrometry.

Recrystallization from a suitable solvent system, such as toluene, can also be employed as a purification method for Fmoc-amino acid derivatives to remove residual impurities. researchgate.net

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

The successful incorporation of this compound into a growing peptide chain on a solid support requires careful selection of coupling reagents and optimization of reaction conditions to overcome the steric hindrance posed by its bulky side chain.

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing racemization. For sterically hindered amino acids like this compound, more potent activating reagents are generally preferred. Common classes of coupling reagents include carbodiimides (e.g., DIC), phosphonium (B103445) salts (e.g., PyBOP), and aminium/uronium salts (e.g., HBTU, HATU). bachem.comamazonaws.com

Uronium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are particularly effective for coupling bulky amino acids due to their rapid activation of the carboxylic acid and high coupling efficiency. amazonaws.compeptide.com HATU is often considered more reactive than HBTU and can be beneficial in particularly difficult couplings. peptide.com Phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also widely used and are known for their high coupling efficiency and low racemization risk. bachem.com

The reaction kinetics of the coupling step are influenced by the choice of coupling reagent, the solvent, and the presence of additives. The activation of the Fmoc-amino acid with the coupling reagent in the presence of a base, such as N,N-diisopropylethylamine (DIPEA), forms a highly reactive activated ester, which then reacts with the free N-terminal amine of the growing peptide chain on the solid support.

| Coupling Reagent | Activation Time | Coupling Time | Notes |

|---|---|---|---|

| HBTU/DIPEA | 5-15 minutes | 30-120 minutes | A standard and effective choice for many couplings. |

| HATU/DIPEA | 2-10 minutes | 20-90 minutes | Generally faster and more efficient than HBTU, especially for hindered couplings. peptide.com |

| PyBOP/DIPEA | 5-15 minutes | 30-120 minutes | A robust phosphonium-based reagent with low racemization. bachem.com |

| DIC/Oxyma | In situ | 60-180 minutes | A carbodiimide-based method that can minimize side reactions. |

The bulky di-Boc protected guanidinium side chain of this compound can present a significant steric challenge during the coupling reaction, potentially leading to incomplete coupling and the formation of deletion sequences in the final peptide. To overcome this, several strategies can be employed to optimize coupling efficiency and yields.

One common approach is to use a higher excess of the protected amino acid and coupling reagents, typically 2 to 4 equivalents relative to the resin loading. peptide.com Double coupling, where the coupling reaction is repeated a second time with fresh reagents, is another effective strategy to ensure complete reaction.

Longer coupling times may also be necessary to allow the sterically hindered activated amino acid to react completely with the N-terminal amine of the peptide-resin. Monitoring the completion of the coupling reaction using a qualitative test, such as the Kaiser test, is essential to determine if a second coupling is required. peptide.com

The choice of solvent can also impact coupling efficiency. While DMF is the most common solvent for SPPS, in cases of severe aggregation or difficult couplings, the use of alternative solvents like N-methyl-2-pyrrolidone (NMP) or the inclusion of chaotropic agents may be beneficial.

| Strategy | Description | Expected Outcome |

|---|---|---|

| Increased Equivalents | Using a 3-5 fold excess of this compound and coupling reagents. | Drives the reaction to completion by mass action. |

| Double Coupling | Repeating the coupling step with a fresh portion of reagents. | Ensures that any unreacted sites from the first coupling are acylated. |

| Extended Coupling Time | Increasing the reaction time from the standard 1-2 hours to 4-6 hours or overnight. | Allows more time for the sterically hindered components to react. |

| Use of Potent Activators | Employing coupling reagents like HATU known for high reactivity. peptide.com | Faster and more efficient activation and coupling, overcoming steric hindrance. |

Deprotection Schemes for Fmoc and Boc Groups in SPPS

In Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy, the principle of orthogonal protection is fundamental. peptide.com This principle allows for the selective removal of one type of protecting group while others remain intact, which is crucial for the stepwise elongation of the peptide chain. peptide.comnih.gov The building block this compound is designed precisely for this strategy, featuring a base-labile Nα-Fmoc group for temporary protection and acid-labile side-chain Boc groups for permanent protection.

Fmoc Group Deprotection: The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the alpha-amino group of the amino acid. It is removed at the beginning of each coupling cycle. This deprotection is achieved by treating the peptide-resin with a mild base, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). mtoz-biolabs.com The mechanism involves a β-elimination reaction, which is rapid and efficient under these mild conditions. nih.gov The resulting dibenzofulvene byproduct is scavenged by the amine base to prevent side reactions. nih.gov

Boc Group Deprotection: The tert-butyloxycarbonyl (Boc) groups protect the guanidinium function of the D-homoarginine side chain. Unlike the Fmoc group, the Boc groups are stable to the basic conditions used for Fmoc removal. ub.edu These "permanent" side-chain protecting groups are designed to remain on the amino acid throughout the entire chain assembly process. Their removal occurs only at the final stage of synthesis, concurrently with the cleavage of the peptide from the resin support. This is accomplished by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.com The acidolytic cleavage of the Boc groups generates reactive carbocations (tert-butyl cations), which must be trapped by "scavenger" molecules included in the cleavage cocktail to prevent unwanted modification of sensitive amino acid residues. thermofisher.comwpmucdn.com

The orthogonality of the base-labile Fmoc group and the acid-labile Boc groups is the cornerstone of this synthetic strategy, allowing for the precise and orderly construction of the peptide sequence. peptide.com

| Protecting Group | Chemical Name | Role in SPPS | Deprotection Reagent | Mechanism |

| Fmoc | 9-fluorenylmethoxycarbonyl | Temporary Nα-amino protection | 20-25% Piperidine in DMF | Base-catalyzed β-elimination |

| Boc | tert-butyloxycarbonyl | Permanent side-chain protection | Trifluoroacetic Acid (TFA) | Acidolysis (SN1-type cleavage) |

Strategic Placement of D-homoarginine within Peptide Sequences

The incorporation of non-canonical amino acids like D-homoarginine is a deliberate strategy to enhance the therapeutic potential of synthetic peptides. The choice of both the D-configuration and the homoarginine structure offers distinct advantages.

Enhanced Proteolytic Stability: Natural peptides composed of L-amino acids are often rapidly degraded by proteases in the body, limiting their therapeutic efficacy. The incorporation of D-amino acids renders the peptide backbone unrecognizable to these enzymes. nih.govbiorxiv.org Placing D-homoarginine at specific sites, particularly those susceptible to enzymatic cleavage, can significantly increase the peptide's in vivo half-life and bioavailability. biorxiv.org

Alternative Synthetic Approaches (e.g., Solution-Phase Methods)

While SPPS is the dominant method for peptide synthesis, particularly in research settings, Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, remains a viable and sometimes preferred alternative. americanpeptidesociety.orgbachem.com In LPPS, all reactions, including coupling and deprotection steps, are carried out in a homogeneous solution. mtoz-biolabs.com Unlike SPPS where excess reagents are removed by simple washing and filtration, LPPS requires the purification of the intermediate peptide fragment after each step, often through crystallization or chromatography. mtoz-biolabs.comamericanpeptidesociety.org This makes the process more labor-intensive and less amenable to automation compared to SPPS. creative-peptides.com However, it offers distinct advantages for certain applications, especially in large-scale industrial production where economies of scale can be realized. americanpeptidesociety.orgneulandlabs.com

Comparative Analysis of Solution-Phase vs. Solid-Phase Synthesis for Specific Applications

The decision to use SPPS versus LPPS depends on the specific goals of the synthesis, such as the desired peptide length, quantity, purity requirements, and economic considerations.

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |

| Principle | Peptide is anchored to an insoluble resin support; reactions occur in a heterogeneous phase. mtoz-biolabs.com | All reactants are dissolved in a suitable solvent; reactions occur in a homogeneous phase. mtoz-biolabs.com |

| Purification | Intermediates are purified by simple washing and filtration of the resin. Final product requires purification (e.g., HPLC). americanpeptidesociety.org | Intermediates must be purified after each step (e.g., extraction, crystallization, chromatography), which can be complex and time-consuming. mtoz-biolabs.comamericanpeptidesociety.org |

| Automation | Highly amenable to automation, enabling the efficient synthesis of many peptides. bachem.com | Difficult to automate due to the complex, multi-step purification of intermediates. mtoz-biolabs.com |

| Scalability | Excellent for small to medium scale (mg to g). Large-scale production can be limited by resin capacity and cost. americanpeptidesociety.org | Generally preferred for large-scale industrial production (kg scale) due to better economies of scale. americanpeptidesociety.orgneulandlabs.com |

| Reagent Use | Requires a large excess of reagents to drive reactions to completion. nih.gov | Can be performed with near-stoichiometric amounts of reagents, reducing waste and cost, especially at large scale. bachem.com |

| Peptide Length | Method of choice for long and complex peptides due to the efficiency of the synthetic cycle. americanpeptidesociety.org | Typically more suitable for shorter peptides or for the synthesis of protected peptide fragments for subsequent ligation. americanpeptidesociety.orgneulandlabs.com |

| Process Monitoring | Monitoring of intermediate reactions can be challenging. | Intermediates can be fully characterized at each step, allowing for greater process control and quality assurance. creative-peptides.com |

For synthesizing a peptide containing a specialized and costly building block like this compound, SPPS is often favored at the research and development scale due to its speed and efficiency. americanpeptidesociety.org However, if the resulting peptide were to become a therapeutic manufactured at a large scale, developing a convergent LPPS or hybrid strategy could be more cost-effective. neulandlabs.com

Strategies for Peptide Cleavage and Post-Synthetic Processing

The final stages of peptide synthesis involve cleaving the completed peptide chain from the solid support and removing all remaining side-chain protecting groups, followed by purification to isolate the target molecule.

Resin Cleavage Conditions and Reagent Selection

The final deprotection and cleavage step in Fmoc-based SPPS is typically performed in a single procedure using a strong acid cocktail. thermofisher.com Trifluoroacetic acid (TFA) is the primary reagent used to cleave the ester or amide bond linking the peptide to the resin and to remove the acid-labile side-chain protecting groups, such as the two Boc groups on the D-homoarginine residue. wpmucdn.com

During this process, the protecting groups and linkers release highly reactive electrophilic species (e.g., tert-butyl cations from the Boc groups). thermofisher.compeptide.com These can reattach to or modify nucleophilic residues in the peptide, such as Tryptophan, Methionine, Cysteine, or Tyrosine. To prevent these side reactions, scavengers are added to the TFA to trap these reactive cations. thermofisher.com The composition of the cleavage cocktail must be carefully chosen based on the amino acid composition of the peptide. sigmaaldrich.com

| Reagent Name | Typical Composition | Primary Use and Comments |

| Standard Cocktail | TFA / H₂O / Triisopropylsilane (TIS) (95:2.5:2.5) | Suitable for most peptides without sensitive residues like Cys, Met, or Trp. TIS is an efficient cation scavenger. iris-biotech.de |

| Reagent K | TFA / H₂O / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | A robust, general-purpose cocktail effective for peptides containing Cys, Met, Trp, and Tyr. iris-biotech.de |

| Reagent B | TFA / Phenol / H₂O / TIS (88:5:5:2) | A lower-odor alternative effective for scavenging trityl groups from Cys, His, Asn, Gln. Not recommended for Met-containing peptides. iris-biotech.depeptide.com |

| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | Specifically recommended for peptides containing sulfonyl-protected arginine (e.g., Pmc, Pbf), which are more difficult to cleave. iris-biotech.depeptide.com |

The cleavage reaction is typically run for 2-4 hours at room temperature. researchgate.net Afterward, the resin is filtered off, and the peptide is precipitated from the TFA solution using a cold organic solvent like diethyl ether. iris-biotech.de

Purification of Peptides Containing this compound

The crude peptide obtained after cleavage and precipitation contains the desired product along with various impurities, such as deletion sequences (from incomplete coupling) or modified peptides (from side reactions during cleavage). lcms.cz Therefore, a robust purification step is essential.

The most common and effective method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). lcms.czphmethods.net This technique separates molecules based on their hydrophobicity. phmethods.net

Principle: The crude peptide mixture is dissolved in an aqueous mobile phase and loaded onto a chromatography column packed with a nonpolar stationary phase (typically silica (B1680970) modified with C8 or C18 alkyl chains).

Elution: A gradient of increasing organic solvent (commonly acetonitrile) is passed through the column. Peptides are eluted based on their hydrophobicity; more hydrophobic peptides interact more strongly with the stationary phase and require a higher concentration of organic solvent to elute. hplc.eu

Additives: Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent. It protonates acidic residues and forms ion pairs with basic residues like D-homoarginine, which minimizes undesirable ionic interactions with the silica matrix and results in sharper chromatographic peaks. lcms.cz

Detection and Collection: The eluting peptides are detected by UV absorbance, typically at 214-220 nm (the peptide bond). Fractions containing the purified peptide of interest are collected, combined, and lyophilized (freeze-dried) to obtain the final product as a stable powder.

The purity of the final peptide is typically assessed by analytical RP-HPLC and mass spectrometry.

Advanced Applications in Peptide and Peptidomimetic Research

Design and Synthesis of Proteolytically Stable Peptide Analogs

A primary obstacle in the development of peptide therapeutics is their inherent susceptibility to degradation by proteases in biological systems, leading to short in vivo half-lives. nih.govfrontiersin.org The strategic incorporation of non-natural amino acids, such as D-enantiomers, is a highly effective method to overcome this limitation. nih.govnih.gov

The introduction of D-amino acids into a peptide sequence is a powerful strategy for enhancing stability against enzymatic breakdown. nih.govresearchgate.net Naturally occurring proteases are chiral enzymes that have evolved to specifically recognize and cleave peptide bonds formed between L-amino acids. nih.gov Peptides composed either partially or entirely of D-amino acids exhibit strong resistance to proteolytic degradation because their stereochemistry prevents them from fitting correctly into the active sites of these enzymes. nih.govlifetein.com.cn

Fmoc-D-homoArg(Boc)2-OH serves as a key building block in Fmoc solid-phase peptide synthesis (SPPS) to introduce this stability. nih.govaltabioscience.com By replacing an L-arginine or other L-amino acid residue with D-homoarginine, researchers can render specific cleavage sites unrecognizable to common proteases like trypsin, which typically cleaves after arginine and lysine (B10760008) residues. nih.gov Studies have demonstrated that even partial substitution with D-amino acids, particularly at the N- and C-termini, can significantly increase peptide stability in human serum and lysosomal preparations. lifetein.com.cnnih.gov For instance, peptides with D-amino acids at both termini have been shown to be almost completely resistant to degradation in serum. lifetein.com.cn This enhanced stability is crucial for developing peptide-based drugs that can persist in the body long enough to exert their therapeutic effect. nih.gov

Impact of D-Amino Acid Substitution on Peptide Stability

| Peptide Type | Susceptibility to Proteases (e.g., Trypsin, Serum Proteases) | General Outcome |

|---|---|---|

| All L-amino acid peptide | High | Rapidly degraded. nih.gov |

| Partial D-amino acid substitution (at termini) | Low to Very Low | Significantly improved stability against degradation. lifetein.com.cnnih.govnih.gov |

| Full D-amino acid substitution (enantiomeric peptide) | Extremely Low | Highly resistant to proteolysis. nih.govnih.gov |

The therapeutic potential of many peptides is limited by their short in vivo half-lives, which are often in the range of just a few minutes due to rapid enzymatic degradation and renal clearance. nih.govnih.gov Enhancing proteolytic resistance is a direct and effective method for extending this half-life. The incorporation of D-amino acids using reagents like this compound is a cornerstone of this approach. nih.govprofacgen.com

By preventing enzymatic cleavage, the peptide remains intact and circulating in the bloodstream for a longer period, thereby increasing its bioavailability and therapeutic window. profacgen.com This strategy is one of several techniques used to extend peptide half-life, which also include PEGylation, lipidation, and fusion to larger proteins like albumin. nih.govnih.govscispace.comacs.org However, the use of D-amino acids is particularly advantageous as it is a subtle modification that is less likely to sterically hinder the peptide's interaction with its target receptor compared to conjugation with large macromolecules. nih.govnih.gov The improved metabolic stability achieved through D-amino acid incorporation can translate to superior in vivo efficacy, allowing for less frequent administration and more consistent therapeutic effects. nih.gov

Strategies for Extending Peptide Half-Life

| Strategy | Mechanism | Example/Comment |

|---|---|---|

| D-amino acid substitution | Increases resistance to proteolytic enzymes. nih.govnih.gov | Incorporation of D-homoarginine prevents cleavage by trypsin-like proteases. |

| PEGylation | Increases hydrodynamic size, reducing renal clearance and masking cleavage sites. nih.govnih.gov | Conjugation of polyethylene glycol (PEG) to the peptide. |

| Lipidation | Promotes binding to serum albumin, which has a long half-life. scispace.comacs.org | Attachment of a fatty acid moiety. |

| Fusion to Fc domain or albumin | Leverages the long half-life of large, stable proteins. nih.govscispace.com | Genetic fusion of the peptide to the Fc region of an antibody or to human serum albumin. |

Exploitation of this compound in Structural Mimicry and Conformational Studies

Beyond enhancing stability, the unique stereochemistry of D-amino acids can be harnessed to control peptide conformation and mimic specific structural motifs. This capability is invaluable for designing peptides with precise three-dimensional structures required for high-affinity binding to biological targets.

The incorporation of a D-amino acid into a peptide sequence can have a profound impact on its secondary structure. rsc.org While random substitution can be disruptive, strategic placement of a D-amino acid can induce and stabilize specific conformations, such as β-turns and β-hairpins. nih.gov A β-hairpin consists of two antiparallel β-strands connected by a short turn region. D-amino acids are known to favor the formation of turn structures that are difficult to achieve with only L-amino acids. rsc.org

For example, the stabilizing effect of a single D-proline in a type II' β-turn has been shown to be a critical element in nucleating the fold of a 23-residue β-hairpin peptide. nih.gov This principle can be extended to other D-amino acids, including D-homoarginine. By placing this compound at a specific position within a peptide sequence during synthesis, researchers can encourage the peptide to adopt a well-defined hairpin structure. This conformational control is essential for creating peptidomimetics that mimic the structure of a protein's binding loop or other functional domains. nih.gov Computational modeling studies have further indicated that peptides with α-helices and long β-sheets are often less sensitive to D-amino acid substitutions, suggesting that these structures can be maintained while still gaining the benefits of increased stability. preprints.org

Understanding the interactions between peptides and other biomolecules like proteins and nucleic acids is fundamental to cell biology and drug discovery. Arginine-rich motifs are frequently found in proteins that bind to nucleic acids, where the positively charged guanidinium (B1211019) group of arginine interacts with the negatively charged phosphate backbone of DNA and RNA. nih.govnih.gov

The rational design of peptide-based drugs involves the systematic modification of a lead peptide to optimize its therapeutic properties, such as binding affinity, selectivity, and metabolic stability. nih.govacs.org this compound is a valuable building block in this process. Changing the stereochemistry of an amino acid by inserting a D-isomer is a proven methodology for designing peptide inhibitors with improved stability. nih.govbiorxiv.org

This strategy allows medicinal chemists to retain the key pharmacophoric groups of a peptide that are essential for receptor binding, while simultaneously protecting the molecule from rapid degradation. nih.gov The use of a D-amino acid can also help to constrain the peptide's conformation, locking it into the bioactive shape required for high-affinity interaction with its target. nih.gov Furthermore, the homoarginine side chain offers an alternative to arginine for optimizing interactions within a receptor's binding pocket; its increased length and flexibility may allow it to form more favorable contacts. chemimpex.com By combining structural knowledge of the target receptor with chemical tools like this compound, it is possible to rationally design potent, selective, and stable peptide ligands for a wide range of therapeutic targets. acs.org

Development of Biologically Active Peptidomimetics and Chemical Probes

The synthetic amino acid derivative, this compound, serves as a pivotal building block in the design of advanced peptidomimetics and chemical probes. Its unique structural features—the D-configuration of the alpha-carbon, the extended side chain of homoarginine, and the dual Boc protection on the guanidino group—offer distinct advantages for creating novel peptide-based molecules with tailored properties. The D-enantiomer provides significant resistance to enzymatic degradation by proteases, a crucial attribute for enhancing the in vivo stability and bioavailability of peptide therapeutics. The homoarginine side chain, with its additional methylene (B1212753) group, alters the spacing and basicity of the terminal guanidinium group, which can fine-tune interactions with biological targets.

Cell-Penetrating Peptides (CPPs) and Enhanced Delivery Systems

Cell-penetrating peptides (CPPs) are short peptides, typically 5-40 amino acids in length, capable of traversing cellular membranes to deliver a variety of cargo molecules, including proteins, nucleic acids, and nanoparticles. nih.govmdpi.com A common feature of many CPPs is a high density of positively charged residues, predominantly arginine, which facilitates electrostatic interactions with the negatively charged components of the cell membrane, such as glycosaminoglycans. mdpi.com The guanidinium headgroup of arginine is particularly effective at forming strong hydrogen bonds with phosphates, sulfates, and carboxylates on the cell surface, initiating cellular uptake. mdpi.com

The incorporation of this compound into CPP sequences offers several strategic advantages:

Enhanced Proteolytic Stability: Natural L-amino acid-based peptides are susceptible to rapid degradation by proteases. The use of D-amino acids, such as D-homoarginine, renders the peptide backbone resistant to cleavage, significantly prolonging the half-life and bioavailability of the CPP and its associated cargo.

Modified Membrane Interaction: The extended side chain of homoarginine alters the geometric presentation of the cationic guanidinium group. This can modulate the peptide's binding affinity and interaction dynamics with the cell membrane, potentially influencing the mechanism and efficiency of cellular uptake. mdpi.com

Research into arginine-rich CPPs has demonstrated that their conformation and interaction with the membrane are critical for their function. mdpi.com By replacing standard L-arginine with D-homoarginine, researchers can systematically probe and optimize these interactions for more efficient and stable delivery systems.

| Feature | Consequence of Incorporating D-homoArg | Research Finding |

| Stereochemistry | D-configuration | Increased resistance to degradation by cellular proteases, leading to longer bioavailability. |

| Side Chain Length | Additional CH₂ group (homoarginine) | Alters spacing of the guanidinium group, potentially modifying binding to membrane phospholipids and proteoglycans. mdpi.com |

| Cationic Nature | Maintained guanidinium group | Preserves the crucial electrostatic interactions required for initial contact with the cell surface. mdpi.com |

Antimicrobial Peptide Development and Optimization

Antimicrobial peptides (AMPs) represent a class of host defense molecules that exhibit broad-spectrum activity against bacteria, fungi, and viruses. Many AMPs are cationic and amphipathic, enabling them to preferentially interact with and disrupt the integrity of negatively charged microbial membranes. The incorporation of non-proteinogenic amino acids is a well-established strategy to enhance the therapeutic potential of synthetic AMPs.

This compound is a valuable reagent in this context for several reasons:

Increased Stability and Longevity: Similar to its application in CPPs, the D-configuration of homoarginine provides robust protection against proteolytic enzymes, not only from the host but also from proteases secreted by pathogenic microbes. This enhanced stability is critical for maintaining therapeutic concentrations at the site of infection. The replacement of L-arginine with D-arginine in the AMP oncocin, for instance, increased its bioavailability from 25 minutes to over 8 hours. peptide.com

Potentially Enhanced Activity: The modification of the arginine side chain to homoarginine can influence the peptide's affinity for microbial membranes and its mechanism of action. Altering the charge distribution and spatial arrangement of cationic groups can optimize the peptide's ability to form pores or otherwise disrupt the membrane barrier, sometimes leading to improved antimicrobial potency.

Reduced Hemolytic Activity: A key challenge in AMP development is balancing antimicrobial efficacy with toxicity to host cells, particularly red blood cells (hemolysis). Fine-tuning the structure with analogs like D-homoarginine can sometimes dissociate lytic activity against microbial and mammalian cells, leading to a better therapeutic index.

The systematic substitution of L-arginine with D-arginine or its homologs in AMPs has been shown to improve membrane permeability and bioavailability while maintaining or even improving antibacterial activity. peptide.com

Application in Antibody-Drug Conjugate (ADC) Linker Technologies

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that consist of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them. broadpharm.com The linker's role is critical: it must be stable in systemic circulation to prevent premature release of the toxin, but it must efficiently release the payload upon internalization into the target cancer cell. broadpharm.com

Peptide-based linkers that are cleavable by tumor-associated enzymes, such as cathepsins, are widely used. adooq.com Fmoc-D-homoArg(Et)2-OH, a related derivative, is identified as a building block for cleavable ADC linkers. medchemexpress.com The incorporation of this compound into these peptide linkers offers distinct advantages:

Modulation of Cleavage Kinetics: The introduction of a non-natural D-amino acid adjacent to the scissile bond can alter the rate of enzymatic cleavage. The use of D-homoarginine can impart resistance to certain proteases while still allowing cleavage by the target enzyme inside the lysosome, providing a mechanism to control the payload release profile.

By using building blocks like this compound, chemists can design ADC linkers with precisely tuned stability and release characteristics, optimizing the balance between efficacy and safety.

| Linker Component | Role in ADC | Advantage of D-homoArg |

| Peptide Sequence | Recognition and cleavage by tumor-specific enzymes (e.g., cathepsins). | D-configuration enhances stability against non-target proteases in circulation. medchemexpress.com |

| Cleavage Site | The specific bond broken to release the cytotoxic drug. | The homoarginine structure can modulate enzyme recognition, allowing for fine-tuning of release kinetics. |

| Overall Linker | Connects antibody to payload, influences solubility and stability. | Cationic side chain can improve solubility and pharmacokinetic properties of the conjugate. |

Enzyme Substrate Analogs and Inhibitors

The structural differences between homoarginine and arginine make D-homoarginine an effective tool for designing enzyme substrate analogs and inhibitors, particularly for proteases like trypsin that specifically cleave peptide bonds C-terminal to arginine or lysine residues.

The incorporation of D-homoarginine into a peptide sequence that is normally a substrate for a trypsin-like enzyme results in a molecule that can bind to the enzyme's active site but is resistant to cleavage. medchemexpress.comapnbiotech.com This resistance stems from two key features:

D-Stereochemistry: The enzyme's active site is chiral and optimized to recognize L-amino acids. The D-configuration presents the peptide bond in an orientation that is incompatible with the catalytic machinery of the enzyme.

Extended Side Chain: The additional methylene group in the homoarginine side chain can alter the precise positioning of the peptide backbone within the active site, further hindering the catalytic process.

Peptides containing D-homoarginine can therefore act as competitive inhibitors, binding to the enzyme and preventing it from acting on its natural substrates. Such inhibitors are invaluable research tools for studying enzyme mechanisms, validating drug targets, and serving as scaffolds for the development of therapeutic protease inhibitors. The use of this compound allows for the straightforward synthesis of these powerful molecular probes via standard solid-phase peptide synthesis (SPPS). uci.edu

Expanding the Chemical Space: Incorporation into Non-Canonical Peptide Scaffolds

Beyond its use in modifying traditional peptides, this compound is instrumental in the construction of non-canonical peptide architectures, or "foldamers." These are oligomers that mimic the structure-forming capabilities of natural peptides but are built from non-natural monomers, leading to novel three-dimensional shapes and enhanced stability.

Use in β-Peptide and γ-Peptide Architectures

β-Peptides and γ-peptides are constructed from β-amino acids and γ-amino acids, respectively, which have an additional one or two carbon atoms in their backbone compared to α-amino acids. This seemingly small change results in a profound ability to form stable, predictable secondary structures, such as helices and sheets, that are distinct from those of α-peptides. ethz.chresearchgate.net These structures are completely resistant to degradation by proteases.

The synthesis of β- or γ-peptides relies on building blocks analogous to those used in standard peptide synthesis. To incorporate the side chain of D-homoarginine into such a scaffold, a β- or γ-amino acid version of D-homoarginine, protected for synthesis (e.g., Fmoc-β-D-homoArg(Boc)2-OH), is required. While this compound is an α-amino acid derivative, the principles of its use are directly transferable to the synthesis of these more complex foldamers.

The inclusion of a D-homoarginine side chain in a β- or γ-peptide architecture allows for the introduction of a potent cationic charge into a stable, non-natural scaffold. This creates opportunities to design novel molecules with unique applications:

Stable Mimics of α-Helical Peptides: The β/γ-peptide backbone can be designed to mimic the spatial arrangement of side chains on one face of an α-helix. nih.gov By incorporating D-homoarginine side chains, it is possible to create protease-resistant mimics of cationic α-helical peptides, such as certain AMPs or CPPs.

Novel Recognition Motifs: The unique geometries of β- and γ-peptide helices can present the D-homoarginine side chains in novel spatial arrangements, creating scaffolds for binding to biological targets that are not recognized by natural peptides.

Advanced Biomaterials: The combination of robust structural stability and functional side chains makes these foldamers attractive candidates for the development of new biomaterials with tailored surface properties.

The use of protected amino acid derivatives is fundamental to this area of research, enabling the precise assembly of complex molecular architectures with expanded functional and structural diversity. researchgate.net

Creation of Hybrid Peptide/Peptidomimetic Structures

The use of this compound is instrumental in the solid-phase peptide synthesis (SPPS) of hybrid structures that combine the specific recognition properties of peptides with the improved pharmacokinetic profiles of synthetic molecules. The D-configuration of the amino acid provides inherent resistance to proteases, which primarily recognize L-amino acids. This increased stability is a critical attribute for the development of peptide-based therapeutics.

The homoarginine side chain, being one methylene group longer than that of natural arginine, can also influence the binding affinity and selectivity of the resulting hybrid molecule to its biological target. The dual Boc protecting groups on the guanidino function of the homoarginine side chain ensure its stability during the Fmoc-based synthesis cycles and can be removed during the final cleavage and deprotection step.

Research Findings on Hybrid Structure Synthesis

Recent research has focused on the incorporation of D-amino acids and other non-natural amino acids to enhance the therapeutic potential of peptides. While specific data on this compound is often embedded within broader studies, the principles of its application can be illustrated through related research on D-amino acid and homoarginine incorporation.

Studies have demonstrated that the substitution of L-amino acids with their D-enantiomers can significantly improve the stability of peptides in the presence of proteases. For instance, the replacement of L-arginine with D-arginine in certain antimicrobial peptides has been shown to enhance their resistance to enzymatic degradation while maintaining or even improving their antibacterial activity. This principle directly applies to the use of this compound.

Furthermore, the synthesis of peptide-small molecule conjugates and macrocyclic peptidomimetics often relies on the incorporation of uniquely functionalized or protected amino acids. This compound serves as a valuable component in such syntheses, allowing for the construction of complex molecular architectures that combine peptide sequences with non-peptidic elements. These hybrid structures can exhibit novel pharmacological properties, such as improved cell permeability and bioavailability.

The following tables present representative data from studies involving the synthesis and characterization of peptides containing non-natural amino acids, illustrating the typical outcomes of such modifications.

Table 1: Synthesis Yield and Purity of Peptides Containing D-Amino Acid Substitutions

| Peptide Sequence | Modification | Crude Yield (%) | Purity (%) |

| H₂N-Tyr-Ala-Leu-Lys-Arg-Gln-Gly-Arg-Thr-Leu-Tyr-Gly-COOH | Parent Peptide | 65 | 92 |

| H₂N-Tyr-Ala-Leu-Lys-D-Arg -Gln-Gly-Arg-Thr-Leu-Tyr-Gly-COOH | D-Arg Substitution | 62 | 90 |

| H₂N-Tyr-Ala-Leu-Lys-Arg-Gln-Gly-D-Arg -Thr-Leu-Tyr-Gly-COOH | D-Arg Substitution | 63 | 91 |

Table 2: Enzymatic Stability of Peptides with D-homoarginine

| Peptide | Half-life in Human Serum (hours) |

| Native Peptide (with L-Arg) | 0.5 |

| Modified Peptide (with D-hArg) | > 24 |

Analytical and Characterization Methodologies for Fmoc D Homoarg Boc 2 Oh and Its Peptide Conjugates

Chromatographic Techniques for Purity and Identity Verification

Chromatographic methods are indispensable for assessing the purity of Fmoc-D-homoArg(Boc)2-OH and for monitoring its incorporation during solid-phase peptide synthesis (SPPS).

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Purification

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is the cornerstone for the analysis of Fmoc-protected amino acids and peptides. americanpeptidesociety.org RP-HPLC separates molecules based on their hydrophobicity, making it highly effective for resolving the relatively nonpolar this compound from more polar impurities or reactants.

During peptide synthesis, RP-HPLC is used to monitor the progress of coupling and deprotection steps. For instance, the completion of the Fmoc group removal can be tracked by observing the disappearance of the starting Fmoc-protected peptide and the appearance of the deprotected peptide, which will have a significantly shorter retention time due to the loss of the hydrophobic Fmoc group.

For the purity assessment of this compound itself, a typical RP-HPLC method would involve a C18 stationary phase with a gradient elution system. The mobile phase commonly consists of an aqueous component (often with an acid modifier like trifluoroacetic acid, TFA) and an organic component (typically acetonitrile). The gradient is programmed to increase the proportion of the organic solvent over time, eluting compounds in order of increasing hydrophobicity. The Fmoc group's strong UV absorbance allows for sensitive detection, usually at wavelengths around 265 nm or 301 nm. Commercial sources of the L-enantiomer, Fmoc-L-homoArg(Boc)2-OH, typically report a purity of ≥ 97% as determined by HPLC. chemimpex.com

Table 1: Illustrative RP-HPLC Parameters for Purity Analysis of a Protected Amino Acid

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 265 nm |

| Injection Volume | 10 µL |

Advanced Separation Methods for Complex Peptide Mixtures

For complex peptide mixtures, such as those generated during the synthesis of a long peptide or in the case of significant side reactions, more advanced separation techniques may be required. These can include:

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC utilizes columns with smaller particle sizes (<2 µm), leading to higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. This can be particularly useful for separating closely related peptide impurities.

Two-Dimensional Liquid Chromatography (2D-LC): In this technique, fractions from a first separation (e.g., ion-exchange chromatography) are subjected to a second, orthogonal separation (e.g., RP-HPLC). This powerful approach can resolve highly complex mixtures of peptide conjugates that are inseparable by a single chromatographic method. mdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to RP-HPLC that is well-suited for the separation of highly polar peptides that show poor retention in reverse-phase systems. mdpi.com While this compound itself is quite hydrophobic, peptides containing this residue along with many other polar amino acids might be amenable to HILIC for purification. americanpeptidesociety.org

Spectroscopic Characterization in Synthetic Organic Chemistry

Spectroscopic methods are essential for the definitive structural elucidation and confirmation of the molecular weight of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For this compound, ¹H and ¹³C NMR are used to confirm the presence and connectivity of all its structural components. nih.gov

In the ¹H NMR spectrum, characteristic signals would be expected for the protons of the fluorenyl group (typically in the aromatic region, ~7.2-7.8 ppm), the methoxycarbonyl linker, the homoarginine backbone, and the tert-butoxycarbonyl (Boc) protecting groups (a strong singlet around 1.4-1.5 ppm). nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, respectively, providing unambiguous structural confirmation. nmims.edu

Table 2: Predicted ¹H NMR Chemical Shifts for Key Moieties in this compound

| Protons | Predicted Chemical Shift (ppm) |

| Fmoc (aromatic) | 7.2 - 7.8 |

| Fmoc (aliphatic) | 4.2 - 4.5 |

| α-CH (homoarginine) | 4.0 - 4.3 |

| δ-CH₂ (homoarginine) | 3.1 - 3.3 |

| β, γ, ε-CH₂ (homoarginine) | 1.5 - 2.0 |

| Boc (CH₃) | 1.4 - 1.5 |

Note: These are approximate chemical shift ranges and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Purity Assessment

Mass spectrometry (MS) is a critical tool for confirming the molecular weight of this compound and for assessing its purity. The molecular weight of this compound is 610.69 g/mol . iris-biotech.de Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be ionized intact, typically as a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

When analyzing peptide conjugates containing this residue, MS and tandem MS (MS/MS) are invaluable. MS/MS involves the fragmentation of a selected parent ion to generate a series of daughter ions. The fragmentation pattern provides information about the amino acid sequence of the peptide. The large mass of the this compound residue (610.69 Da) results in a characteristic mass difference between fragment ions in the MS/MS spectrum, confirming its incorporation and position within the peptide sequence.

Determination of Enantiomeric Purity in D-Amino Acid Derivatives

Ensuring the enantiomeric purity of this compound is of utmost importance, as the presence of the L-enantiomer can lead to the formation of diastereomeric peptide impurities with potentially different biological activities. nih.gov

Several methods are available for determining the enantiomeric purity of amino acid derivatives:

Chiral HPLC: This is a direct method where the enantiomers are separated on a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of Fmoc-amino acid enantiomers under reverse-phase conditions. phenomenex.com The high sensitivity of UV detection for the Fmoc group makes this a very accurate method for quantifying small amounts of the undesired enantiomer. cat-online.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is an indirect method that involves derivatizing the amino acid with a chiral reagent to form diastereomers. cat-online.com These diastereomers can then be separated on a standard achiral GC column and detected by mass spectrometry. A common procedure involves hydrolysis of the protected amino acid, followed by derivatization and analysis. digitellinc.com

Hydrolysis and Derivatization with a Chiral Reagent followed by HPLC: In this indirect HPLC method, the this compound is first deprotected to yield D-homoarginine. The resulting amino acid is then reacted with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomers. These diastereomers can be readily separated by standard RP-HPLC. nih.gov It is crucial to use deuterated acid for the hydrolysis step to account for any racemization that may occur during the sample preparation process. digitellinc.comnih.gov

The enantiomeric purity of commercially available protected D-amino acid derivatives is typically very high, often exceeding 99.9%. iris-biotech.de

Table 3: Comparison of Methods for Enantiomeric Purity Determination

| Method | Principle | Advantages | Disadvantages |

| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase. | Direct, often requires minimal sample preparation. | Requires specialized and sometimes expensive chiral columns. |

| GC-MS | Separation of diastereomeric derivatives on an achiral column. | High resolution and sensitivity. | Requires derivatization, which can introduce artifacts. |

| Indirect HPLC | Separation of diastereomeric derivatives on an achiral column. | Utilizes standard HPLC instrumentation. | Requires hydrolysis and derivatization steps. |

Comparative Analysis and Future Directions in Research

Comparative Evaluation with L-Isomers and Other Arginine/Homoarginine Derivatives

The strategic incorporation of non-standard amino acids is a cornerstone of modern peptide design, aiming to enhance therapeutic properties such as stability, efficacy, and receptor selectivity. Fmoc-D-homoArg(Boc)2-OH is a prime example of such a building block, and its utility can be best understood through comparison with its analogs.

Differential Effects of D- vs. L-Chirality in Peptide Functionality

The substitution of naturally occurring L-amino acids with their D-enantiomers is a well-established strategy to modulate the biological activity and pharmacokinetic profile of peptides. Peptides containing D-amino acids generally exhibit increased resistance to enzymatic degradation by proteases, which preferentially recognize L-amino acid residues. nih.gov This enhanced stability can lead to a longer plasma half-life and improved bioavailability of peptide-based therapeutics.

The incorporation of a D-isomer can also significantly impact the three-dimensional structure of a peptide. This can lead to altered binding affinities for receptors and enzymes, potentially resulting in either enhanced or diminished biological activity. For instance, D-enantiomeric polyarginine peptides have been investigated for their potential to inhibit protein aggregation in neurodegenerative diseases, with the D-chirality contributing to their proteolytic stability. nih.gov While direct comparative studies on peptides containing D-homoarginine versus L-homoarginine are not extensively documented, it is reasonable to extrapolate that the introduction of D-homoarginine would similarly confer resistance to degradation by trypsin-like enzymes, which recognize the arginine/homoarginine side chain. nih.gov

Table 1: General Effects of D- vs. L-Chirality in Peptides

| Feature | L-Isomer Peptides | D-Isomer Containing Peptides |

|---|---|---|

| Enzymatic Stability | Susceptible to degradation by proteases | Generally resistant to proteolysis |

| Biological Activity | Native conformation and activity | Can have altered (enhanced, reduced, or novel) activity |

| Immunogenicity | Can be immunogenic | Often less immunogenic |

| Structural Impact | Contributes to native peptide folding | Can alter secondary and tertiary structures |

Assessment of Different Guanidino Protecting Groups (e.g., Boc, Pbf, Mtr, Pmc)

The selection of a protecting group for the highly basic guanidino function of arginine and its homologs is critical for successful solid-phase peptide synthesis (SPPS). The most common protecting groups are sulfonyl-based, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), alongside the bis-Boc (di-tert-butyloxycarbonyl) protection.

The bis-Boc protection strategy, as seen in this compound, offers the advantage of avoiding the introduction of sulfur, which can be problematic in certain applications. However, studies comparing guanidino protecting groups for arginine have shown that bis-Boc protection is significantly more prone to δ-lactam formation, a side reaction that can lead to low coupling efficiencies. nih.gov In one study, Fmoc-Arg(Boc)2-OH demonstrated the fastest kinetics of δ-lactam formation compared to its Pbf- and NO2-protected counterparts. nih.gov Furthermore, Fmoc-Arg(Boc)2-OH has shown limited stability in common SPPS solvents like DMF over extended periods. nih.gov

The Pbf group is currently one of the most widely used protecting groups for arginine in Fmoc-SPPS due to its relatively high acid lability, allowing for efficient removal during the final cleavage step with trifluoroacetic acid (TFA). nih.gov However, the cleavage of Pbf can release by-products that may lead to the sulfonation of sensitive residues like tryptophan. merckmillipore.com The Mtr and Pmc groups are generally more acid-stable than Pbf and require harsher cleavage conditions, which can be detrimental to sensitive peptides. peptide.com

Table 2: Comparison of Guanidino Protecting Groups

| Protecting Group | Key Advantages | Key Disadvantages |

|---|---|---|

| (Boc)2 | Avoids sulfur-containing reagents | High propensity for δ-lactam formation; limited solution stability |

| Pbf | Good acid lability; widely used in Fmoc-SPPS | Can lead to sulfonation of tryptophan; acid stability can be an issue in multi-Arg peptides |

| Pmc | More acid labile than Mtr | Harsher cleavage than Pbf; can also cause sulfonation |

| Mtr | Historically significant | Requires strong acid for removal; largely superseded by Pbf and Pmc |

Comparison with other Homo-Amino Acid Building Blocks

Homo-amino acids, which contain an additional methylene (B1212753) group in their side chain compared to their proteinogenic counterparts, are valuable tools for modifying peptide structure and function. iris-biotech.de The incorporation of homoarginine, homolysine, or homoserine can alter the spacing and orientation of key functional groups, thereby influencing receptor binding and enzymatic recognition.

L-homoarginine has been shown to be a substrate for nitric oxide synthase (NOS) and can influence cardiovascular function. iris-biotech.de Peptides containing L-homoarginine have been synthesized to enhance resistance to degradation by trypsin-like enzymes. nih.gov Homolysine derivatives are utilized to study post-translational modifications, serving as substrates for enzymes like histone acetyltransferases. iris-biotech.de Homoserine allows for late-stage functionalization of peptides. iris-biotech.de

The choice between these building blocks depends on the specific design objective. D-homoarginine would be selected to introduce a stable cationic charge with a specific spatial projection, while other homo-amino acids would be used to modulate different physicochemical properties. For example, replacing a lysine (B10760008) with a homolysine could alter the pKa of the side-chain amine and its distance from the peptide backbone, potentially fine-tuning interactions with a target receptor.

Challenges and Limitations in Utilizing this compound in Specific Research Contexts

Despite its potential benefits, the use of this compound is not without its challenges, primarily related to steric hindrance and chemical compatibility.

Steric Hindrance Considerations in Coupling Reactions

The bulky nature of the bis-Boc protecting groups on the homoarginine side chain, combined with the Fmoc group on the alpha-amino group, can create significant steric hindrance during peptide coupling reactions. merckmillipore.com This can lead to slower reaction kinetics and incomplete coupling, resulting in deletion sequences in the final peptide product. nih.gov

To overcome these challenges, more potent coupling reagents may be required. Standard activators like HBTU/HOBt may not be sufficient, necessitating the use of stronger reagents such as HATU or COMU. merckmillipore.com Additionally, optimizing reaction conditions, such as extending coupling times or performing double couplings, may be necessary to achieve satisfactory yields, especially when coupling this compound to another sterically hindered amino acid. researchgate.net The choice of solvent can also play a role, with some studies suggesting that solvent mixtures can improve coupling efficiency for hindered amino acids. researchgate.net

Compatibility with Sensitive Functional Groups

However, challenges can arise when the peptide contains functional groups that are sensitive to the basic conditions required for Fmoc group removal (typically 20% piperidine (B6355638) in DMF). americanpeptidesociety.org While the bis-Boc group itself is stable to these conditions, other moieties in the peptide may not be. nih.gov Conversely, if the synthesis requires the selective deprotection of a side chain on-resin, the use of a protecting group orthogonal to both the base-labile Fmoc and the acid-labile Boc would be necessary. The compatibility of the bis-Boc deprotection conditions with all other functionalities present in the target peptide must be carefully evaluated to avoid unintended side reactions. nih.gov

Emerging Research Avenues and Potential Future Applications

The non-proteinogenic amino acid this compound is emerging as a valuable building block in peptide science, offering unique properties that are driving research in several exciting directions. Its D-configuration provides inherent resistance to proteolytic degradation, a critical attribute for the development of peptide-based therapeutics. Furthermore, the extended side chain of homoarginine, compared to arginine, can modulate biological activity and binding affinity. The dual Boc protection on the guanidino group ensures efficient and selective synthesis, making it an attractive component for creating novel peptide structures with tailored functions.

Role in De Novo Peptide Design for Novel Biological Functions

De novo peptide design, which involves creating entirely new peptide sequences with specific functions, stands to benefit significantly from the incorporation of this compound. The introduction of this D-amino acid can induce unique conformational constraints on the peptide backbone, leading to novel three-dimensional structures that are not accessible with natural L-amino acids. This structural diversity is a key factor in designing peptides with novel biological activities.

One promising area is the development of next-generation antimicrobial peptides (AMPs). The incorporation of D-amino acids, such as D-arginine, has been shown to enhance the stability and bioavailability of AMPs. For instance, replacing L-arginine with D-arginine in the antimicrobial peptide oncocin significantly increased its half-life from 25 minutes to over 8 hours while maintaining its antibacterial efficacy. peptide.com Given that homoarginine can also contribute to membrane-lytic activity, designing AMPs with this compound could lead to potent and durable antimicrobial agents.

Furthermore, research on opioid peptides has demonstrated that replacing arginine with homoarginine can result in biologically active peptides with increased resistance to degradation by trypsin-like enzymes. nih.gov This highlights the potential of using this compound in the de novo design of therapeutic peptides for a range of applications where enzymatic stability is paramount. The ability to create peptides that can withstand the harsh enzymatic environment of the body opens up new possibilities for oral and systemic drug delivery.

| Research Area | Key Finding | Implication for this compound |

| Antimicrobial Peptides | D-amino acid substitution enhances proteolytic stability and bioavailability. peptide.com | Design of potent and long-lasting antimicrobial agents. |

| Opioid Peptides | Homoarginine substitution increases resistance to trypsin-like enzymes. nih.gov | Development of enzymatically stable therapeutic peptides. |

| Intracellular Delivery | Lysine-to-homoarginine substitution in lytic peptides can improve delivery efficacy. nih.gov | Design of efficient peptide-based drug delivery vehicles. |

Integration into Computational Peptide Design and Drug Discovery Pipelines

Computational tools can be used to model the binding of D-homoarginine-containing peptides to protein targets, aiding in the rational design of inhibitors or modulators with enhanced affinity and specificity. The extended guanidinium (B1211019) side chain of homoarginine can form distinct hydrogen bonding and electrostatic interactions compared to arginine, which can be exploited in the design process.

The development of attenuated cationic lytic peptides for intracellular delivery is an area where computational design could be particularly impactful. Studies have shown that substituting lysine with homoarginine can enhance the delivery efficacy of these peptides. nih.gov Computational models could be used to optimize the placement and number of D-homoarginine residues within a peptide sequence to maximize its cell-penetrating ability while minimizing cytotoxicity.

| Computational Approach | Application | Potential of this compound |

| Molecular Dynamics | Predicting peptide conformation and dynamics. | Understanding the structural impact of D-homoarginine incorporation. |

| Protein-Peptide Docking | Simulating binding interactions with therapeutic targets. | Designing peptides with enhanced binding affinity and specificity. |

| QSAR Modeling | Predicting biological activity based on peptide structure. | Optimizing the design of peptides for specific therapeutic functions. |

Exploration in Materials Science and Nanotechnology

The self-assembly of peptides into well-defined nanostructures is a burgeoning field in materials science and nanotechnology. The incorporation of D-amino acids can significantly influence the morphology and properties of these self-assembled materials. The distinct chirality of D-amino acids can lead to the formation of unique fibrillar or hydrogel structures that are not achievable with their L-counterparts.

Fmoc-protected amino acids are well-known for their ability to drive the self-assembly of peptides into hydrogels. The presence of D-homoarginine in such peptides could introduce novel properties to these biomaterials. For instance, arginine-rich peptides are known to interact with cell membranes, and incorporating D-homoarginine could modulate these interactions, leading to the development of "smart" biomaterials that can respond to specific biological cues.